Human CB1 Binding Affinity: PF-514273 vs. Rimonabant and Taranabant
PF-514273 exhibits a binding affinity (Ki) of 0.82 nM for the human CB1 receptor, placing it among the most potent antagonists in the class [1]. In direct comparison, the prototypical CB1 antagonist rimonabant (SR141716) exhibits a Ki of 1.8 nM to 5.6 nM depending on the assay system [2]. The ultra-high-potency comparator taranabant demonstrates a Ki of 0.13 nM, which is slightly more potent than PF-514273, but this comes at the cost of a different chemical scaffold and potential for stronger inverse agonism [3]. Therefore, while PF-514273 is not the absolute most potent molecule in vitro, it provides an optimized balance of high affinity and unique scaffold chemistry that distinguishes it from both the lower-potency historical standard (rimonabant) and the higher-potency acyclic amide (taranabant).
| Evidence Dimension | Binding Affinity (Ki) for Human CB1 Receptor |
|---|---|
| Target Compound Data | 0.82 nM |
| Comparator Or Baseline | Rimonabant: 1.8 nM to 5.6 nM; Taranabant: 0.13 nM |
| Quantified Difference | PF-514273 exhibits approximately 2-fold to 7-fold higher affinity than rimonabant, and approximately 6-fold lower affinity than taranabant. |
| Conditions | Human CB1 receptor expressed in CHO-K1 cells; Displacement of [3H]CP-55940 or [35S]GTPγS binding assays. |
Why This Matters
For researchers requiring a balance of high potency without the extreme inverse agonism associated with sub-100 pM binders like taranabant, PF-514273 represents a chemically distinct, mid-nanomolar potency option.
- [1] BindingDB BDBM29075. Affinity Data: Ki=0.820nM for human CB1 receptor expressed in CHO-K1 cells. View Source
- [2] Rinaldi-Carmona M, Barth F, Héaulme M, Shire D, Calandra B, Congy C, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-4. View Source
- [3] Hagmann WK. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity. Arch Pharm (Weinheim). 2008;341(7):405-11. View Source
